molecular formula C7H14O3 B089738 Butyl lactate CAS No. 138-22-7

Butyl lactate

Cat. No.: B089738
CAS No.: 138-22-7
M. Wt: 146.18 g/mol
InChI Key: MRABAEUHTLLEML-UHFFFAOYSA-N
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Description

Butyl lactate, also known as butyl 2-hydroxypropanoate, is an ester derived from lactic acid and butanol. It is a clear, colorless liquid with a mild, transient odor. This compound is slightly soluble in water but highly soluble in organic solvents such as ethyl ether and ethanol . This compound is widely used in various industries due to its favorable environmental profile and low toxicity .

Mechanism of Action

Target of Action

Butyl lactate, also known as Butyl 2-hydroxypropanoate, is primarily used as a solvent and chemical feedstock . It is also used as a flavoring agent in dairy-related products . The primary targets of this compound are therefore the substances it is intended to dissolve or the biochemical pathways it is meant to influence.

Mode of Action

This compound interacts with its targets primarily through its properties as a solvent. It can dissolve a wide range of substances, making it valuable in industries such as coatings, resins, fragrances, paints, inks, adhesives, and cosmetics . It can also react with ammonia to yield butyl lactamide and butanol .

Biochemical Pathways

This compound is metabolized to lactic acid, which is in turn metabolized to n-butanol, n-butyraldehyde, and n-butyric acid . This metabolic pathway allows this compound to be broken down and utilized within the body, contributing to its safety profile.

Pharmacokinetics

It is known that this compound is metabolized into lactic acid, n-butanol, n-butyraldehyde, and n-butyric acid . These metabolites are common in the body and can be further metabolized or excreted.

Result of Action

The primary result of this compound’s action is its ability to act as a solvent, dissolving a wide range of substances. This makes it valuable in various industrial applications. In addition, its metabolic products (lactic acid, n-butanol, n-butyraldehyde, and n-butyric acid) can have various effects depending on the context .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it can oxidize to form pyruvic acid when exposed to air at high temperatures . Its solubility properties make it compatible with alcohols, ethers, paint solvents, diluents, and oils . As a high-boiling point solvent, it dissolves resin and cellulose esters effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl lactate is typically synthesized through the esterification of lactic acid with butanol. The reaction is catalyzed by acids such as sulfuric acid or by using solid catalysts like active argil . The general reaction conditions involve heating the mixture under reflux, followed by the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced by adding lactic acid, butanol, toluene, and a catalyst into a flask. The mixture is heated and refluxed for several hours. After the reaction, toluene and butanol are recovered by evaporation, and the catalyst is removed by filtration to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Requires exposure to air at high temperatures.

    Hydrogenation: Involves the use of a copper-chromium catalyst.

    Ammonolysis: Utilizes ammonia as the reagent.

Major Products:

    Oxidation: Pyruvic acid.

    Hydrogenation: Propane-1,2-diol.

    Ammonolysis: Butyl lactamide and butanol.

Comparison with Similar Compounds

  • Ethyl lactate
  • Methyl lactate
  • Propyl lactate

Butyl lactate stands out for its biodegradability and favorable environmental profile, making it a preferred choice in various applications.

Properties

IUPAC Name

butyl 2-hydroxypropanoate
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InChI

InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3
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InChI Key

MRABAEUHTLLEML-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C(C)O
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Molecular Formula

C7H14O3
Record name BUTYL LACTATE
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Related CAS

475096-62-9
Record name Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-butoxy-
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DSSTOX Substance ID

DTXSID7042196
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Molecular Weight

146.18 g/mol
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Physical Description

Butyl lactate appears as a clear colorless liquid with a mild odor. Flash point 168 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, and to make other chemicals., Clear, colorless to white liquid with a mild, transient odor; [NIOSH], Liquid, colourless liquid with a faint, sweet, buttery odour, Clear, colorless to white liquid with a mild, transient odor.
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Boiling Point

370 °F at 760 mmHg (USCG, 1999), 77 °C at 10 mm Hg, 186.00 °C. @ 760.00 mm Hg, 370 °F
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Flash Point

160 °F (USCG, 1999), 160 °F, 160 °F (closed cup)
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Solubility

Slight (NIOSH, 2023), Miscible with many lacquer solvents, diluents, oils, slightly soluble in water, Very soluble in ethyl ether, ethanol, In water, 3.846X10+4 mg/L at 20 °C, 40 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, miscible (in ethanol), Slight
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Density

0.98 (USCG, 1999) - Less dense than water; will float, 0.9744 g/cu cm at 27 °C, 0.974-0.984, 0.98
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Vapor Density

5.04 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.04
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Vapor Pressure

0.4 mmHg (NIOSH, 2023), 0.4 [mmHg], 0.4 mm Hg at 20 °C, 0.4 mmHg
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Color/Form

Water-white, stable liquid, Clear, colorless to white liquid

CAS No.

138-22-7
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Record name Propanoic acid, 2-hydroxy-, butyl ester
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Record name BUTYL LACTATE
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Record name N-BUTYL LACTATE (BUTYL LACTATE)
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Melting Point

-45 °F (NIOSH, 2023), Freezing point: -43 °C, -28 °C, -45 °F
Record name BUTYL LACTATE
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Record name N-BUTYL LACTATE (BUTYL LACTATE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl lactate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Many methods are described in prior art for conversion of lactic acid to alkyl esters. Reaction between lactic acid and alcohols or carboxylic acids catalyzed by lipase from Candida antarctica with hexane as solvent was reported (Biotechnol. Lett. 1997, 19, 315-317). The authors found lactic acid to be a good acyl donor and esters of both primary and secondary alcohols were synthesized. Dimer formation due to lactic acid acting as both nucleophile and acyl donor was not observed. Butyl lactate was synthesized using heterogeneous supported hetero polyacid catalyst, PW12/SiO2 (Huaxue Yu Nianhe, 1996, 3, 128-130). Japanese patents (JP-05, 155,816; JP-05, 140,039) describe preparation of ethyl lactate from lactonitrile with water and sulfuric or phosphoric acid followed by esterification with ethanol. U.S. Pat. No. 5,264,617 report synthesis of butyl lactate by depolymerization of polylactide by heating with butanol in the presence of p-toluene sulfonic acid. European Patent [EP 517,571] describes esterification of ammonium lactate with methanol at reduced pressure. Japanese Patent (JP 07,258,154) describes that autoclaving a mixture of lactamide, Zr oxide and methanol at 200° C. and 34 atm for 2 hr give methyl lactate in 97.8% selectivity at 94.3% conversion. A process for manufacture of ethyl lactate for use in food industry is described in a patent [CN 1,102,180] with a catalyst comprising of H-type acidic resin complex of glycerin or ethylene glycol and boric acid, sodium dihydrogen phosphate in weight ratio of 1:(0.5-1.0):(0.1-0.2). The process comprises reacting 80% lactic acid and ethanol (92-93%) in the presence of the catalyst. A research paper describes the kinetics of liquid phase synthesis and hydrolysis of butyl lactate catalyzed by cation exchange resin [J. Chem. Technol. Biotechnol, (1994) 59, 149-50]. Japanese Patent (JP 07,10,805) describes preparation of hydroxy carboxylic acid ester in a two phase system of aqueous lactic acid and alcohol like butanol in the presence of inorganic salt like sodium chloride and sulfuric acid catalyst at room temperature with vigorous stirring for 2 h to give yield of 70% butyl lactate and the yield was 37% without sodium chloride. n-Butyl lactate was synthesized with solid super strong acid catalyst derived from sulfuric acid and TiO2 (CA, 1995, 122, 190924n). Method of producing lactic acid and lactic acid esters is described in European Patent (EP 614,983). The process involves fermentation of a culture medium with ammonia and adjusting pH of the culture medium with ammonia and to the resulting ammonium lactate solution is added butanol or pentanol and heating the resultant mixture thereby inducing esterification of lactic acid with alcohol and at the same time effecting liberation and recovery of ammonia and adding a mineral acid to promote complete esterification.
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Synthesis routes and methods II

Procedure details

Many methods are described in prior art for conversion of lactic acid to alkyl esters. Reaction between lactic acid and alcohols or carboxylic acids catalyzed by lipase from Candida antarctica with hexane as solvent was reported (Biotechnol. Lett. 1997, 19, 315-317). The authors found lactic acid to be a good acyl donor and esters of both primary and secondary alcohols were synthesized. Dimer formation due to lactic acid acting as both nucleophile and acyl donor was not observed. Butyl lactate was synthesized using heterogeneous supported hetero polyacid catalyst, PW12/SiO2 (Huaxue Yu Nianhe, 1996, 3, 128-130). Japanese patents (JP-05, 155,816; JP-05, 140,039) describe preparation of ethyl lactate from lactonitrile with water and sulfuric or phosphoric acid followed by esterification with ethanol. U.S. Pat. No. 5,264,617 report synthesis of butyl lactate by depolymerization of polylactide by heating with butanol in the presence of p-toluene sulfonic acid. European Patent [EP 517,571] describes esterification of ammonium lactate with methanol at reduced pressure. Japanese Patent (JP 07,258,154) describes that autoclaving a mixture of lactamide, Zr oxide and methanol at 200° C. and 34 atm for 2 hr give methyl lactate in 97.8% selectivity at 94.3% conversion. A process for manufacture of ethyl lactate for use in food industry is described in a patent [CN 1,102,180] with a catalyst comprising of H-type acidic resin complex of glycerin or ethylene glycol and boric acid, sodium dihydrogen phosphate in weight ratio of 1:(0.5-1.0):(0.1-0.2). The process comprises reacting 80% lactic acid and ethanol (92-93%) in the presence of the catalyst. A research paper describes the kinetics of liquid phase synthesis and hydrolysis of butyl lactate catalyzed by cation exchange resin [J. Chem. Technol. Biotechnol, (1994) 59, 149-50]. Japanese Patent (JP 07,10,805) describes preparation of hydroxy carboxylic acid ester in a two phase system of aqueous lactic acid and alcohol like butanol in the presence of inorganic salt like sodium chloride and sulfuric acid catalyst at room temperature with vigorous stirring for 2 h to give yield of 70% butyl lactate and the yield was 37% without sodium chloride. n-Butyl lactate was synthesized with solid super strong acid catalyst derived from sulfuric acid and TiO2 (CA, 1995, 122, 190924n). Method of producing lactic acid and lactic acid esters is described in European Patent (EP 614,983). The process involves fermentation of a culture medium with ammonia and adjusting pH of the culture medium with ammonia and to the resulting ammonium lactate solution is added butanol or pentanol and heating the resultant mixture thereby inducing esterification of lactic acid with alcohol and at the same time effecting liberation and recovery of ammonia and adding a mineral acid to promote complete esterification.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl lactate
Reactant of Route 2
Reactant of Route 2
Butyl lactate
Reactant of Route 3
Reactant of Route 3
Butyl lactate
Reactant of Route 4
Reactant of Route 4
Butyl lactate
Reactant of Route 5
Reactant of Route 5
Butyl lactate
Reactant of Route 6
Reactant of Route 6
Butyl lactate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.